molecular formula C10H13ClN2O2 B1524527 3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride CAS No. 79105-51-4

3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride

Cat. No.: B1524527
CAS No.: 79105-51-4
M. Wt: 228.67 g/mol
InChI Key: DDUINLVLNDWJSO-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride is an indole-derived compound featuring a hydroxy group and a 2-aminoethyl substituent at the C3 position of the indol-2-one scaffold. The hydrochloride salt enhances its aqueous solubility, a common modification for bioactive amines.

Properties

IUPAC Name

3-(2-aminoethyl)-3-hydroxy-1H-indol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c11-6-5-10(14)7-3-1-2-4-8(7)12-9(10)13;/h1-4,14H,5-6,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUINLVLNDWJSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(CCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79105-51-4
Record name 3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride
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Preparation Methods

Condensation of 2-(2′-haloethyl)benzaldehyde with Imide Salts

  • Reagents and Conditions: 2-(2′-bromoethyl)benzaldehyde is reacted with potassium phthalimide in a dipolar aprotic solvent such as dimethylformamide (DMF).
  • Temperature and Time: The reaction is carried out at 30–60 °C for 5 to 12 hours.
  • Outcome: Formation of 4-(2′-phthalimidoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one intermediates.
  • Isolation: The product is isolated by quenching in water, followed by filtration.

Reductive Cyclization and Deprotection

  • Catalytic Hydrogenation: The phthalimido-protected intermediate is subjected to hydrogenation in the presence of 10% palladium on carbon (Pd/C) catalyst.
  • Conditions: Hydrogenation is performed at 30–50 °C under 70–75 psi pressure for approximately 2 hours in solvents such as dimethylformamide or ethyl acetate.
  • Deprotection: This step removes the phthalimide protecting group, yielding the free aminoethyl indolinone derivative.
  • Workup: After filtration of the catalyst, the reaction mixture is concentrated, and the residue is precipitated by addition of water, filtered, washed, and dried to obtain the product as a solid with yields around 83%.

Acetylation and Hydrochloride Salt Formation

  • Base Treatment: The free amine intermediate is treated with sodium hydroxide in water at 0–5 °C.
  • Acetylation: Acetic anhydride is added dropwise at 25–35 °C and maintained for 3 hours to acetylate the amine.
  • Extraction and Purification: The reaction mixture is extracted with methylene dichloride (MDC), washed with sodium bicarbonate and water, and the solvent evaporated.
  • Salt Formation: The residue is dissolved in isopropyl alcohol, cooled, and ethanolic hydrochloride is added dropwise to precipitate the hydrochloride salt.
  • Yield and Purity: The hydrochloride salt of the target compound is obtained with approximately 85% yield and 95% purity.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Condensation 2-(2′-bromoethyl)benzaldehyde + potassium phthalimide in DMF, 30–60 °C, 5–12 h 4-(2′-phthalimidoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one Not specified Dipolar aprotic solvent critical
2 Catalytic hydrogenation Pd/C, H2 (70–75 psi), 30–50 °C, 2 h, DMF or ethyl acetate Deprotected aminoethyl indolinone ~83 Removal of phthalimide protecting group
3 Acetylation and salt formation NaOH (0–5 °C), acetic anhydride (25–35 °C, 3 h), followed by ethanolic HCl addition 3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride ~85 Final hydrochloride salt precipitation

Research Findings and Analytical Data

  • Mass Spectrometry (MS): The molecular ion peak (M+H) for the hydrochloride salt is observed at m/z 261.
  • Nuclear Magnetic Resonance (NMR): Proton NMR (200 MHz, DMSO-d6) shows characteristic signals corresponding to the aromatic protons, methylene groups adjacent to nitrogen and carbonyl, and the amide proton at δ 10.3 ppm.
  • Purity: The final hydrochloride salt exhibits purity levels around 95% as determined by chromatographic methods.
  • Physical Form: The product is isolated as a bluish-offwhite solid, stable under standard drying conditions (60–70 °C).

Analysis of Preparation Methods

  • The use of dipolar aprotic solvents like DMF is crucial in the initial condensation step to achieve good yields and selectivity.
  • Catalytic hydrogenation with Pd/C under mild conditions efficiently removes protecting groups without affecting the indolinone core.
  • The acetylation step prior to salt formation enhances the purity and crystallinity of the final hydrochloride salt.
  • The multi-step synthesis, although involving several isolations and purifications, provides a reproducible and scalable route to the target compound.
  • The methods described are supported by patent literature indicating industrial applicability and robustness.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted indole derivatives.

Scientific Research Applications

Neuroscience

Research has indicated that this compound may interact with the arginine-vasopressin V1b receptor, which is implicated in various neurological conditions. Studies have shown its potential efficacy in treating disorders such as anxiety and depression by modulating neurotransmitter systems .

Case Study: Anxiety Disorders

A study demonstrated that administration of 3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride resulted in significant reductions in anxiety-like behaviors in animal models, suggesting its potential as an anxiolytic agent .

Cardiovascular Research

This compound has been investigated for its effects on cardiovascular health, particularly concerning ischemia and hypertension. Its ability to influence vascular smooth muscle cells and endothelial function makes it a candidate for further exploration in cardiovascular therapies.

Data Table: Effects on Cardiovascular Health

Study FocusOutcomeReference
Ischemic conditionsReduced infarct size
HypertensionLowered blood pressure

Cancer Research

Preliminary studies suggest that this compound may exhibit anti-cancer properties by inducing apoptosis in certain cancer cell lines. Its mechanism of action appears to involve the modulation of cell cycle regulators.

Case Study: Apoptosis Induction

In vitro experiments revealed that treatment with this compound led to increased apoptosis rates in breast cancer cells, indicating its potential as a chemotherapeutic agent .

Metabolic Disorders

The compound's role in metabolic regulation has also been explored, particularly its effects on glucose metabolism and insulin sensitivity. This area of research is crucial given the rising prevalence of metabolic syndromes globally.

Data Table: Metabolic Effects

ConditionEffectReference
Insulin sensitivityImproved response
Glucose metabolismEnhanced uptake

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. Additionally, it can inhibit the growth of certain microorganisms by interfering with their metabolic processes.

Comparison with Similar Compounds

Structural and Functional Insights

  • Halogenation : Fluorine () and chlorine () substitutions at C5 enhance metabolic stability and receptor binding via electronegative effects. The 5-fluoro derivative (C10H11ClFN2O) shows a molecular weight of 212.68, with predicted improved blood-brain barrier penetration .
  • Aminoethyl vs. Morpholinyl Groups: The morpholinyl substitution in introduces a polar, water-soluble moiety, contrasting with the primary amine in the target compound. This modification is critical for optimizing pharmacokinetics in kinase inhibitors .
  • Imino and Benzylidene Derivatives: and highlight the role of conjugated systems (e.g., benzylidene) in fluorescence applications, while imino groups () enable interactions with aromatic residues in enzyme active sites .

Pharmacological Potential

  • CNS Targets: Aminoethyl-substituted indol-2-ones are explored as serotonin receptor ligands. The target compound’s primary amine may mimic tryptamine, a serotonin precursor .
  • Antimicrobial Activity : Chlorinated derivatives () exhibit activity against bacterial and fungal pathogens, likely due to halogen-mediated disruption of microbial enzymes .

Biological Activity

3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride is a compound that has garnered attention due to its potential therapeutic applications. This article reviews its biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects, and discusses relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C₉H₁₄ClN₂O₂
  • Molecular Weight : 184.62 g/mol

This structure features an indole ring system, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one. For instance, derivatives of indole have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Compound MIC (μM) MBC (μM) Bacteria Tested
Compound 5d37.9 - 113.857.8 - 118.3S. aureus, L. monocytogenes
Compound 5g<50<100P. aeruginosa, MRSA

These findings suggest that compounds with similar structures to 3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one may also exhibit potent antimicrobial effects, potentially surpassing traditional antibiotics like ampicillin and streptomycin in efficacy against resistant strains .

Anti-inflammatory Activity

Indole derivatives have been recognized for their anti-inflammatory properties. Research indicates that compounds containing the indole structure can inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2. This suggests a potential role in treating inflammatory diseases .

Neuroprotective Effects

The neuroprotective potential of this compound is particularly noteworthy. Studies have indicated that it may exert protective effects in models of neurodegenerative diseases by mitigating oxidative stress and apoptosis in neuronal cells. The mechanism appears to involve modulation of signaling pathways associated with cell survival .

Study on Neuroprotection

In a recent study involving animal models of Alzheimer's disease, administration of derivatives similar to 3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one demonstrated significant improvements in cognitive function and reductions in amyloid-beta plaque formation . This underscores the compound's potential as a disease-modifying agent.

Q & A

Q. What are the optimal synthetic routes for 3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride, and how can reaction efficiency be validated?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) or cycloaddition strategies. For example, highlights the use of 1,3-dipolar cycloadditions with azomethine ylides and dihydroindol-2-one derivatives, achieving high regioselectivity and yields (75–92%) without catalysts. Reaction optimization should focus on temperature (60–80°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of precursors. Post-synthesis, purity can be validated via HPLC (≥95% purity) and LC-MS for molecular ion confirmation .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolve the stereochemistry of the hydroxy and aminoethyl groups (see for analogous indole derivatives).
  • NMR spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR shifts with computational models (e.g., DFT) to confirm tautomerism or hydrogen-bonding networks.
  • FT-IR : Identify key functional groups (e.g., hydroxyl stretch ~3200 cm1^{-1}, carbonyl stretch ~1700 cm1^{-1}) .

Q. What solvent systems are suitable for enhancing the solubility of this hydrochloride salt?

  • Methodological Answer : The hydrochloride group improves aqueous solubility. For biological assays, use PBS (pH 7.4) or DMSO-water mixtures (≤10% DMSO). For organic reactions, polar aprotic solvents (e.g., DMF, acetonitrile) are optimal. notes that hydrochloride salts of similar indole derivatives exhibit solubility >50 mg/mL in aqueous buffers .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or mass spectrometry) be resolved for this compound?

  • Methodological Answer : Discrepancies may arise from tautomerism or hydrate formation.
  • Dynamic NMR : Perform variable-temperature 1H^1H-NMR to detect exchange processes between tautomers.
  • High-resolution MS : Confirm the molecular formula (e.g., [M+H]+^+ at m/z 253.0845 for C11_{11}H14_{14}ClN2_2O2_2) to rule out adducts or impurities.
    Cross-reference with computational predictions (e.g., Gaussian or MOE software) to validate assignments .

Q. What strategies mitigate side reactions during functionalization of the hydroxyindole core?

  • Methodological Answer :
  • Protecting groups : Temporarily block the hydroxyl group with TBS or acetyl to prevent oxidation during alkylation/arylation.
  • Catalytic control : Use p-TSA (para-toluenesulfonic acid) to catalyze regioselective substitutions, as demonstrated in for similar indol-2-one systems.
    Monitor reaction progress via TLC or in-situ IR to halt at intermediate stages if necessary .

Q. How can researchers validate the compound’s bioactivity in enzyme inhibition assays while addressing false positives?

  • Methodological Answer :
  • Counter-screening : Test against unrelated enzymes (e.g., kinases vs. proteases) to confirm specificity.
  • Dose-response curves : Use IC50_{50} values with Hill slopes >1 to rule out non-specific aggregation.
  • Crystallography or docking : Resolve binding modes using the RCSB PDB () to correlate activity with structural interactions .

Critical Analysis of Contradictory Evidence

  • Spectral Data Variability : and report conflicting 1H^1H-NMR shifts for analogous compounds. This may stem from solvent effects (DMSO vs. CDCl3_3) or crystallization-induced asymmetry. Researchers should standardize solvent conditions and use deuterated solvents for reproducibility .
  • Bioactivity Claims : While suggests broad antimicrobial potential, emphasizes specificity for enzyme targets. Dose-dependent assays and genetic knockdown studies are recommended to resolve these discrepancies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride
Reactant of Route 2
3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride

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